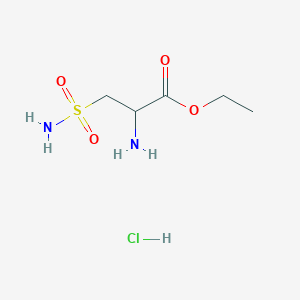
3-(methoxymethyl)-1,2-oxazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Methoxymethyl)-1,2-oxazole-5-carboxamide (MOCA) is a synthetic compound that is used in a variety of scientific research applications. It is a white, crystalline solid that is soluble in water and ethanol. MOCA is a member of the oxazole class, which is a heterocyclic organic compound that contains a five-membered ring with two nitrogen atoms and three carbon atoms. This compound has been studied extensively due to its unique properties and potential applications in the lab.
Applications De Recherche Scientifique
3-(methoxymethyl)-1,2-oxazole-5-carboxamide has a wide range of applications in scientific research. It has been used as a model compound for studies of the mechanism of action of various drugs, as well as for studies of the biochemical and physiological effects of drugs. It has also been used in the preparation of various polymers materials, as well as in the synthesis of other organic compounds. In addition, this compound has been used in the synthesis of a variety of pharmaceuticals and biotechnological products.
Mécanisme D'action
The mechanism of action of 3-(methoxymethyl)-1,2-oxazole-5-carboxamide is not yet fully understood. However, it is believed that the compound binds to specific receptors in the body and modulates the activity of certain enzymes, which in turn affects the biochemical and physiological processes in the body.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory molecules. In addition, this compound has been found to have anti-inflammatory and anti-cancer effects, as well as to have the potential to reduce the risk of heart disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 3-(methoxymethyl)-1,2-oxazole-5-carboxamide in laboratory experiments is its low toxicity. In addition, it is relatively easy to synthesize and can be stored for long periods of time without degrading. On the other hand, this compound has a relatively low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
Given the potential applications of 3-(methoxymethyl)-1,2-oxazole-5-carboxamide, there are several potential future directions for research. These include further studies of the mechanism of action of this compound, as well as studies of its potential use in the treatment of various diseases. In addition, further research could be done on the potential of this compound to be used as a drug delivery system or to improve the solubility of other drugs. Finally, research could be done to explore the potential of this compound to be used in the synthesis of new pharmaceuticals and biotechnological products.
Méthodes De Synthèse
3-(methoxymethyl)-1,2-oxazole-5-carboxamide can be synthesized in a variety of ways. The most common method is to react a methyl ester with an aqueous solution of sodium hydroxide and then to reflux the reaction mixture. This reaction yields an intermediate compound, which is then treated with methoxymethyl chloride to form this compound. Other methods of synthesis include the reaction of dimethylformamide with sodium hydroxide and the reaction of dimethylformamide with potassium hydroxide.
Propriétés
IUPAC Name |
3-(methoxymethyl)-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O3/c1-10-3-4-2-5(6(7)9)11-8-4/h2H,3H2,1H3,(H2,7,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGCZYKRXZMYDCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NOC(=C1)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

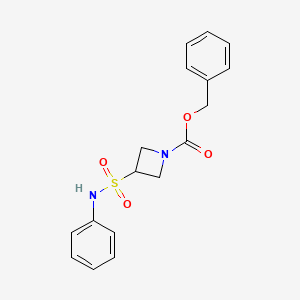
![5-ethyl-4-methyl-2-{5-[2-(trifluoromethoxy)phenyl]furan-2-yl}pyridine](/img/structure/B6617916.png)
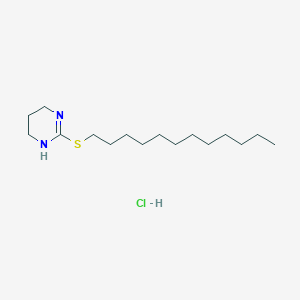
![2-(2-aminoethoxy)-N-[(1H-1,2,3,4-tetrazol-5-yl)methyl]acetamide hydrochloride](/img/structure/B6617923.png)
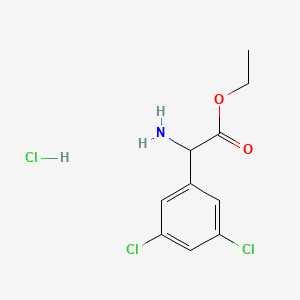
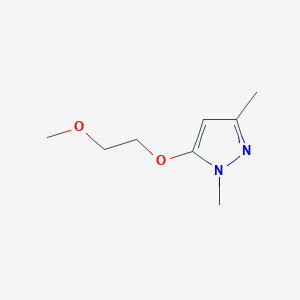


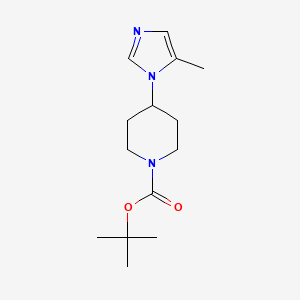
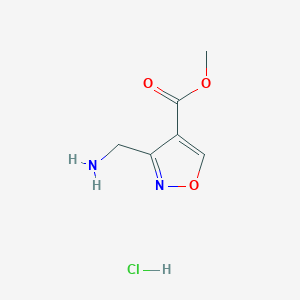
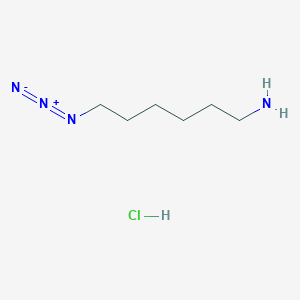
![N-[3-(piperidin-3-yl)-1H-pyrazol-4-yl]benzamide dihydrochloride](/img/structure/B6617991.png)
![[3-(difluoromethyl)-1H-pyrazol-4-yl]methanamine hydrochloride](/img/structure/B6617999.png)
